molecular formula C10H17NO6S B2567077 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid CAS No. 1408729-26-9

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid

Cat. No.: B2567077
CAS No.: 1408729-26-9
M. Wt: 279.31
InChI Key: XSYVIWHKDHTLAH-UHFFFAOYSA-N
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Description

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is a compound with significant relevance in various scientific fields. This compound is known for its unique structure, which includes a thiolane ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the formation of the thiolane ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiolane ring.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing for selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical pathways, influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methylpropan-2-yl)oxycarbonylamino]methylthiophene-2-carboxylic acid
  • 3-[(2-Methylpropan-2-yl)oxycarbonylamino]oxane-3-carboxylic acid

Uniqueness

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity. This sets it apart from other similar compounds that may lack this ring or have different functional groups.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(7(12)13)4-5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYVIWHKDHTLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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